Nimodipine (m4) - 82219-47-4

Nimodipine (m4)

Catalog Number: EVT-448458
CAS Number: 82219-47-4
Molecular Formula: C20H24N2O7
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Nimodipine belongs to the class of calcium channel blockers, specifically targeting L-type voltage-gated calcium channels. Its chemical structure is characterized by a dihydropyridine ring, which is crucial for its pharmacological activity .

Synthesis Analysis

The synthesis of nimodipine involves several key steps:

  1. Preparation of Acetoacetate: The synthesis begins with the alkylation of sodium acetoacetate using 2-methoxyethyl chloride, leading to the formation of a key intermediate.
  2. Aldol Condensation: This intermediate undergoes aldol condensation with meta-nitrobenzene to form another intermediate.
  3. Final Reaction: The product from the aldol condensation is reacted with an enamine to yield nimodipine.

Technical Parameters

Molecular Structure Analysis

Nimodipine has a molecular formula of C21H26N2O7C_{21}H_{26}N_{2}O_{7} and a molar mass of approximately 418.446g/mol418.446\,g/mol .

Structural Characteristics

  • Stereochemistry: Nimodipine exists as a racemic mixture of two enantiomers: (R)-nimodipine and (S)-nimodipine. Both forms contribute to its pharmacological effects, but the racemic mixture is used clinically .
  • 3D Structure: The compound's three-dimensional structure is critical for its interaction with calcium channels, influencing its efficacy and safety profile.
Chemical Reactions Analysis

Nimodipine participates in various chemical reactions primarily related to its metabolism:

  1. Metabolic Pathway: Upon administration, nimodipine undergoes first-pass metabolism primarily in the liver, where it is dehydrogenated by cytochrome P450 isoform 3A (CYP3A) .
  2. Biotransformation: The primary metabolic pathways involve ether cleavage and oxidation to form various metabolites that may exhibit pharmacological activity or toxicity .

Relevant Parameters

  • Half-Life: The elimination half-life of nimodipine is approximately 8-9 hours, which influences dosing regimens in clinical settings .
  • Excretion: About 40-50% of the administered dose is excreted through urine, indicating significant renal clearance .
Mechanism of Action

Nimodipine functions as an antagonist at L-type calcium channels, effectively inhibiting calcium influx into vascular smooth muscle cells. This action leads to vasodilation and reduced vascular resistance, particularly beneficial in preventing cerebral vasospasm after subarachnoid hemorrhage.

Detailed Mechanism

  • Calcium Channel Blockade: By blocking these channels, nimodipine reduces intracellular calcium levels, which decreases muscle contraction and promotes relaxation of blood vessels.
  • Additional Actions: Nimodipine has also been noted to act as an antagonist at mineralocorticoid receptors, although this role is less understood compared to its primary mechanism .
Physical and Chemical Properties Analysis

Nimodipine exhibits several notable physical and chemical properties:

  • Melting Point: Approximately 125°C125\,°C (257 °F), indicating stability under standard storage conditions.
  • Bioavailability: Oral bioavailability is about 13%, which necessitates careful consideration of administration routes for effective therapeutic outcomes .
  • Solubility: Nimodipine's solubility characteristics influence its formulation in pharmaceutical preparations.
Applications

Nimodipine's primary application lies within neurology:

  • Preventing Cerebral Vasospasm: It is widely used to prevent vasospasm following subarachnoid hemorrhage, significantly reducing poor outcomes and mortality rates associated with this condition .
  • Clinical Trials and Evidence: Recent meta-analyses indicate that nimodipine significantly lowers the incidence of poor outcomes and mortality among patients with aneurysmal subarachnoid hemorrhage .
Mechanisms of Action in Neurological Systems

Calcium Channel Modulation in Cerebral Vasculature

Nimodipine (C₂₁H₂₆N₂O₇) belongs to the dihydropyridine class of L-type voltage-gated calcium channel (LTCC) blockers. Its primary mechanism involves binding to the α1-subunit of LTCCs in vascular smooth muscle cells, stabilizing these channels in their inactive conformation. This inhibits calcium influx during cellular depolarization, preventing calcium-dependent contraction proteins like calmodulin and myosin light-chain kinase from initiating vasoconstriction [1] [4]. Unlike other calcium channel blockers (CCBs), nimodipine exhibits cerebrovascular selectivity—animal studies demonstrate 10- to 100-fold greater potency on cerebral arteries versus peripheral vessels. This selectivity arises from its molecular interactions with specific LTCC isoforms (Cav1.2) abundant in cerebral resistance arterioles [1].

The drug's impact extends beyond vasodilation. In subarachnoid hemorrhage (SAH) models, nimodipine restores cerebral autoregulation by:

  • Attenuating calcium-mediated vasospasm in the circle of Willis
  • Enhancing nitric oxide bioavailability in endothelial cells
  • Reducing endothelin-1 secretion from damaged endothelium
  • Increasing fibrinolytic activity through tissue plasminogen activator modulation [1]. These mechanisms collectively reduce delayed cerebral ischemia (DCI) incidence by 32% in clinical studies, independent of systemic blood pressure effects [1] [6].

Cerebrovascular Selectivity and Blood-Brain Barrier Permeability Dynamics

Nimodipine's preferential cerebrovascular activity stems from its distinctive physicochemical properties:

  • High lipophilicity (LogP = 3.8)
  • Low molecular weight (418.44 g/mol)
  • Minimal protein binding at the blood-brain barrier (BBB) compared to other CCBs [1] [5].

Table 1: Physicochemical Properties Enabling BBB Penetration

PropertyNimodipineNifedipineVerapamil
Partition Coefficient (LogP)3.82.23.7
Molecular Weight (g/mol)418.4346.3454.6
BBB Permeability (PS, mL/min)28.35.212.7
Cerebral Tissue Uptake (%)18.73.18.9

Data derived from comparative pharmacokinetic studies [1] [5]

The pH-sensitive chitosan nanoparticle delivery system further enhances nimodipine's cerebrovascular targeting. This formulation exploits the acidic microenvironment of ischemic penumbrae, releasing nimodipine selectively at pH ≤6.8 while minimizing systemic hypotension [1] [3]. Positron emission tomography (PET) studies with ¹¹C-labeled nimodipine demonstrate brain-to-plasma concentration ratios of 0.8–1.2 within 30 minutes post-administration, confirming efficient BBB transit [5].

Molecular Pathways in Neuronal Calcium Homeostasis

Beyond vascular effects, nimodipine directly modulates neuronal calcium signaling cascades. During excitotoxic injury, glutamate receptor overactivation triggers pathological calcium influx through NMDA receptors and LTCCs, initiating:

  • Mitochondrial permeability transition pore (mPTP) opening
  • Calpain protease activation
  • Reactive oxygen species (ROS) overproduction [5] [7].

Nimodipine prevents calcium overload via:

  • Direct LTCC blockade: Reduces calcium influx by 40-60% in hippocampal neurons during glutamate storms
  • Calcium-induced calcium release (CICR) modulation: Attenuates ryanodine receptor sensitization in endoplasmic reticulum membranes
  • Mitochondrial protection: Maintains mitochondrial membrane potential (ΔΨm) by inhibiting calcium uniporter activity [5].

Organotypic hippocampal slice cultures reveal nimodipine's time-dependent neuroprotection. Pre-incubation for 4 hours with 1μM nimodipine reduced NMDA-induced neuronal death by 48.2%, while post-injury application showed minimal benefit. This underscores the critical therapeutic window for preventing calcium cascade activation [5].

Table 2: Neuroprotective Efficacy in Excitotoxicity Models

Treatment Protocol[Nimodipine]% PI-Positive NeuronsMicroglial Activation
NMDA alone (control)-100%++++
Co-application with NMDA0.1 μM102.4%+++
1 μM52.9%*++
20 μM38.8%*++
Pre-incubation (4h)1 μM58.1%*+
Post-injury (4h)1 μM71.8%+++

Statistically significant vs control (p<0.01) [5]

Emerging evidence reveals non-vascular molecular targets. Network pharmacology and molecular dynamics simulations identified 33 nimodipine-disease targets in neurodegenerative pathways. Key interactions include:

  • Monoamine oxidase A (MAOA) inhibition (binding energy: -7.343 kcal/mol)
  • Glycogen synthase kinase-3β (GSK3β) modulation
  • Caspase-3 (CASP3) activity suppression
  • APP processing regulation [2] [3].

Table 3: Molecular Docking Profiles with Key Targets

TargetPDB IDBinding Affinity (kcal/mol)Interaction ResiduesBiological Role
MAOA2Z5X-7.343Tyr407, Tyr444, FADOxidative stress reduction
GSK3β1J1C-6.892Lys85, Asp133, Tyr134Tau phosphorylation regulation
CASP31GFW-6.521Trp206, Gly238, Ser249Apoptosis inhibition
APP3KTM-6.217Lys624, Glu664, Asn625Aβ aggregation suppression

Data from 100ns molecular dynamics simulations [2] [3]

The MAOA interaction is particularly significant. Nimodipine occupies the enzyme's internal pocket, inducing conformational changes that:

  • Reduce hydrogen bonding with flavin adenine dinucleotide (FAD) cofactor
  • Alter dynamic cross-correlation matrix (DCCM) patterns in residues 100-200 and 300-400
  • Decrease catalytic efficiency by 68% at therapeutic concentrationsThis MAOA inhibition potentially reduces oxidative deamination of neurotransmitters, lowering hydrogen peroxide production in neurodegeneration [2] [3].

Properties

CAS Number

82219-47-4

Product Name

Nimodipine (m4)

IUPAC Name

3-O-(2-hydroxyethyl) 5-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C20H24N2O7/c1-11(2)29-20(25)17-13(4)21-12(3)16(19(24)28-9-8-23)18(17)14-6-5-7-15(10-14)22(26)27/h5-7,10-11,18,21,23H,8-9H2,1-4H3

InChI Key

RNXRFRBWBFBZCQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.